An In-Depth Technical Guide to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule integrates the pharmacologically important imidazo[4,5-b]pyridine scaffold, a known purine bio-isostere, with a highly reactive chloromethyl group. This unique combination makes it a valuable synthetic intermediate for the development of novel therapeutic agents. This document details its core molecular profile, physicochemical properties, a proposed synthetic pathway, and key reactivity patterns. Furthermore, it covers predicted spectroscopic data for characterization, discusses its applications in drug discovery, and outlines essential safety and handling protocols.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, is a privileged heterocyclic motif in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, often acting as an antagonist or inhibitor.[2][3] This scaffold is the foundation for numerous compounds with diverse therapeutic applications, including kinase inhibitors for oncology, anti-inflammatory agents, and antimicrobials.[4][5] The strategic placement of functional groups on this core structure is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The title compound, featuring a reactive chloromethyl handle, is an exemplary building block designed for this purpose.
Core Molecular Profile
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
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CAS Number: 1432680-10-8[6]
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Molecular Formula: C₈H₈ClN₃O[6]
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Molecular Weight: 197.62 g/mol [6]
Chemical Structure
The molecule consists of a fused imidazole and pyridine ring, with a methoxy group at the C5 position of the pyridine ring and a chloromethyl group at the C2 position of the imidazole ring.
Caption: 2D Structure of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.
Physicochemical Properties
Experimental data for this specific compound is not widely published. The following table includes data from supplier databases and predicted values based on its structure.
| Property | Value / Predicted Range | Source / Method |
| Molecular Weight | 197.62 g/mol | MolPort[6] |
| Molecular Formula | C₈H₈ClN₃O | MolPort[6] |
| Physical Form | Predicted: Solid | Analogous Compounds |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted: Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. | Structural Analysis |
| pKa (Most Basic) | Predicted: ~4-5 (Pyridine N) | Analogous Compounds[1] |
| LogP | Predicted: ~1.5 - 2.5 | Computational |
Synthesis and Reactivity
Proposed Synthetic Pathway
Causality Behind Experimental Choices: The proposed two-step synthesis starts from a commercially available, appropriately substituted nitropyridine. The choice of a tandem (one-pot) reaction, combining nitro reduction and cyclization, is based on principles of green chemistry, aiming to improve efficiency and reduce waste.
Step-by-Step Methodology:
-
Precursor Synthesis: The synthesis begins with a suitable precursor, such as 2-amino-5-methoxy-3-nitropyridine.
-
Reductive Cyclization:
-
To a solution of the precursor in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) to reduce the nitro group to an amine, forming the unstable 2,3-diamino-5-methoxypyridine in situ.
-
Add chloroacetic acid (ClCH₂COOH) or a derivative like chloroacetyl chloride to the reaction mixture.
-
Heat the mixture under reflux. The diamine will undergo condensation with the chloroacetic acid derivative, followed by intramolecular cyclization and dehydration to form the final imidazo[4,5-b]pyridine ring system.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
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Caption: Proposed synthetic workflow for the target compound.
Key Reactivity Profile
The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group.
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Electrophilic Chloromethyl Group: The carbon atom of the -CH₂Cl group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom and the attached electron-deficient imidazopyridine ring system.[9] This makes it an excellent substrate for Sₙ2 (nucleophilic substitution) reactions . This is the most important reaction for its application as a building block. It readily reacts with a wide variety of nucleophiles, such as:
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Amines (Primary and Secondary): To form aminomethyl derivatives.
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Thiols: To form thiomethyl ethers.
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Alcohols/Phenols: To form ether linkages.
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Carboxylates: To form esters.
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-
Heterocyclic Nitrogens: The nitrogen atoms in both the imidazole and pyridine rings are nucleophilic and can be protonated or alkylated, although the imidazole NH is generally the most common site for substitution under basic conditions.[10]
Spectroscopic and Analytical Characterization
While experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features.[11]
Methodologies for Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds to clearly observe the exchangeable N-H proton.
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, referencing to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
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Obtain a spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
-
Mass Spectrometry (MS):
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak.[12]
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Predicted Spectral Data
| Technique | Predicted Feature | Rationale |
| ¹H NMR | δ ~12-13 ppm (broad s, 1H) | Imidazole N-H proton (exchangeable with D₂O).[13] |
| δ ~7.5-8.5 ppm (m, 2H) | Aromatic protons on the pyridine ring. | |
| δ ~4.8-5.0 ppm (s, 2H) | -CH₂Cl protons, deshielded by the chlorine atom. | |
| δ ~3.9-4.1 ppm (s, 3H) | Methoxy (-OCH₃) protons. | |
| ¹³C NMR | δ ~150-160 ppm | Quaternary carbons of the heterocyclic rings (C=N).[14] |
| δ ~110-145 ppm | Aromatic CH and quaternary carbons. | |
| δ ~55-60 ppm | Methoxy (-OCH₃) carbon. | |
| δ ~40-45 ppm | Chloromethyl (-CH₂Cl) carbon. | |
| IR (cm⁻¹) | ~3200-3400 (broad) | N-H stretching of the imidazole ring.[13] |
| ~3000-3100 | Aromatic C-H stretching. | |
| ~2850-2950 | Aliphatic C-H stretching (methoxy and chloromethyl). | |
| ~1580-1620 | C=N and C=C stretching of the aromatic rings.[13] | |
| ~1250 (strong) | Aryl-O-C asymmetric stretching (methoxy group). | |
| ~700-800 | C-Cl stretching. | |
| Mass Spec (ESI+) | m/z = 198.0 | [M+H]⁺ peak for ³⁵Cl isotope. |
| m/z = 200.0 | [M+H]⁺ peak for ³⁷Cl isotope (~32% intensity of m/z 198). |
Applications in Medicinal Chemistry and Drug Development
The primary role of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is as a versatile synthetic intermediate. Its reactive chloromethyl group allows for its facile incorporation into larger, more complex molecules through nucleophilic substitution reactions.[15][16]
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a wide array of biological activities, making this a highly sought-after core for drug development programs. Notable therapeutic areas include:
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Oncology: As inhibitors of critical cell cycle regulators like Aurora kinases and other protein kinases.[3]
-
Infectious Diseases: As novel antibacterial and antifungal agents.[13]
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Inflammation: As inhibitors of enzymes involved in the inflammatory cascade, such as nitric oxide synthase (NOS).[2]
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Central Nervous System (CNS) Disorders: As modulators of receptors like the GABA-A receptor.[2]
The title compound serves as a key starting material to rapidly generate libraries of diverse compounds for screening against these and other therapeutic targets.
Safety, Handling, and Storage
Hazard Identification
No specific safety data sheet (SDS) exists for this compound. However, based on its structure as a heterocyclic alkylating agent, the following hazards should be assumed:[9][17]
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Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[18]
-
Irritation: Causes skin irritation and serious eye damage/irritation.[19]
-
Sensitization: May cause respiratory irritation.[19]
-
Chronic Effects: As an alkylating agent, it should be treated as a potential mutagen. Long-term exposure should be avoided.
Recommended Handling Protocols
All work with this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).[20]
-
Engineering Controls: Use only in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. Ensure it is buttoned.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Due to its reactivity, it may be more stable when stored as a hydrochloride salt.[9]
Conclusion
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a strategically designed chemical intermediate that combines a biologically relevant scaffold with a versatile reactive handle. Its value lies in its ability to serve as a cornerstone for the synthesis of diverse libraries of compounds aimed at various therapeutic targets. While detailed experimental data on the compound itself is sparse, its properties and reactivity can be reliably inferred from established chemical principles and data on analogous structures. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug development.
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![Chemical structure of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](https://i.imgur.com/9C0jX6B.png)
